(1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid is a unique organic compound characterized by its octahydro-isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid typically involves the hydrogenation of isoindole derivatives under specific conditions. One common method includes the catalytic hydrogenation of isoindole-1-carboxylic acid using a palladium catalyst under high pressure and temperature. The reaction conditions are carefully controlled to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize advanced catalytic systems and reactors designed to handle high pressures and temperatures efficiently. The use of continuous flow reactors can enhance the yield and purity of the compound, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various esters, amides, and fully saturated derivatives of this compound
Scientific Research Applications
(1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1Z,3aS,7aR)-1-ethylidene-7a-methyl-octahydro-1H-indene
- (1S,3aR,7aR)-Octahydro-1H-isoindole-1-carboxylic acid derivatives
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the isoindole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
735252-68-3 |
---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(1S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1 |
InChI Key |
WSMBEQKQQASPPL-RNJXMRFFSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)CN[C@@H]2C(=O)O |
Canonical SMILES |
C1CCC2C(C1)CNC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.